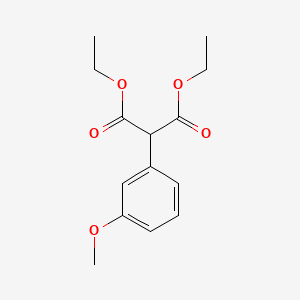

1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE

Description

BenchChem offers high-quality 1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-DIETHYL 2-(3-METHOXYPHENYL)PROPANEDIOATE including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

diethyl 2-(3-methoxyphenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDZFGZFVADNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)OC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451403 | |

| Record name | Propanedioic acid, (3-methoxyphenyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50874-07-2 | |

| Record name | Propanedioic acid, (3-methoxyphenyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1,3-diethyl 2-(3-methoxyphenyl)propanedioate (CAS 50874-07-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diethyl 2-(3-methoxyphenyl)propanedioate (CAS 50874-07-2), a key molecular building block in organic synthesis. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its predicted physicochemical properties, plausible synthetic routes, expected analytical characteristics, and potential applications based on the established chemistry of related diethyl arylmalonates. This guide serves as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, offering insights into its reactivity and handling.

Introduction

1,3-diethyl 2-(3-methoxyphenyl)propanedioate, also known as diethyl 2-(3-methoxyphenyl)malonate, is a substituted diethyl malonate derivative. The core structure of diethyl malonate is a versatile synthon in organic chemistry, primarily due to the acidity of the α-hydrogen, which allows for a wide range of carbon-carbon bond-forming reactions. The introduction of the 3-methoxyphenyl group provides a scaffold for the synthesis of a variety of more complex molecules, including potential pharmaceutical intermediates and other fine chemicals. The methoxy group on the phenyl ring can also influence the electronic properties and reactivity of the molecule and can be a site for further chemical modification.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis for Estimation |

| Molecular Formula | C₁₄H₁₈O₅ | - |

| Molecular Weight | 266.29 g/mol | - |

| Physical Form | Solid | [1] |

| Melting Point | Not available. Expected to be a low-melting solid. | Based on the solid form at room temperature. |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | Based on the boiling points of similar molecular weight arylmalonates. For example, the boiling point of 1,3-diethyl 2-methyl-2-(phenylmethoxy)propanedioate is 120-125 °C at 0.01 Torr[2]. |

| Density | Predicted to be ~1.1 g/cm³ | Based on the densities of related liquid diethyl malonate derivatives. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, chloroform, and ethyl acetate. Low solubility in water is predicted. | General solubility of malonic esters. A supplier mentions solubility in DMSO[3]. |

| InChI Key | LQDZFGZFVADNFD-UHFFFAOYSA-N | [1] |

Synthesis of 1,3-diethyl 2-(3-methoxyphenyl)propanedioate

The synthesis of 1,3-diethyl 2-(3-methoxyphenyl)propanedioate can be achieved through several established methods for the arylation of diethyl malonate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Copper-Catalyzed Arylation of Diethyl Malonate

A general and mild method for the synthesis of α-aryl malonates involves the copper-catalyzed coupling of an aryl iodide with diethyl malonate. This approach is attractive due to its tolerance of various functional groups.

Reaction Scheme:

Figure 1: General scheme for copper-catalyzed arylation.

Experimental Protocol (Exemplary):

-

To an oven-dried reaction vessel, add cesium carbonate (1.5 equivalents), copper(I) iodide (0.05 equivalents), and 2-phenylphenol (0.1 equivalents).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

-

Add 3-iodoanisole (1.0 equivalent) and diethyl malonate (2.0 equivalents) via syringe.

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with a weak acid, followed by extraction with an organic solvent, drying, and purification by column chromatography.

Synthesis from Diethyl Mesoxalate

Another synthetic route involves the reaction of a Grignard reagent with diethyl mesoxalate to form a diethyl aryltartronate, which is then converted to the diethyl arylmalonate.

Reaction Workflow:

Figure 2: Synthesis workflow from diethyl mesoxalate.

This method allows for the formation of the target compound from an aryl halide, providing an alternative to direct arylation.

Analytical Profile

While specific spectra for 1,3-diethyl 2-(3-methoxyphenyl)propanedioate are not widely published, its analytical profile can be predicted based on its structure and the known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet around 1.2-1.3 ppm for the CH₃ and a quartet around 4.2-4.3 ppm for the OCH₂). The methoxy group (OCH₃) should appear as a singlet around 3.8 ppm. The aromatic protons of the 3-methoxyphenyl ring will appear in the aromatic region (around 6.8-7.3 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring. A singlet for the α-proton on the malonate core is also expected.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups (around 168-170 ppm), the carbons of the ethyl groups, the methoxy carbon (around 55 ppm), and the aromatic carbons. The α-carbon of the malonate will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong absorption bands characteristic of the functional groups present:

-

C=O stretching: A strong, sharp peak around 1730-1750 cm⁻¹ corresponding to the ester carbonyl groups.

-

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the esters and the ether.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, 1,3-diethyl 2-(3-methoxyphenyl)propanedioate is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for diethyl malonate derivatives involve the loss of ethoxy (-OC₂H₅), carboethoxy (-COOC₂H₅), and the entire diethyl malonate moiety[1]. The fragmentation of the aromatic ring will also contribute to the overall mass spectrum.

Applications in Organic Synthesis

1,3-diethyl 2-(3-methoxyphenyl)propanedioate is a valuable intermediate in organic synthesis. Its utility stems from the reactivity of the malonate core, which can be further functionalized.

Synthesis of Carboxylic Acids and Derivatives

The malonic ester synthesis is a classic application of diethyl malonates. The synthesized 1,3-diethyl 2-(3-methoxyphenyl)propanedioate can be alkylated at the α-position followed by hydrolysis and decarboxylation to yield a variety of substituted carboxylic acids.

Synthesis of Heterocyclic Compounds

Diethyl malonates are key starting materials for the synthesis of a wide range of heterocyclic compounds, including barbiturates and other pharmacologically active molecules. Condensation reactions with ureas, thioureas, or other dinucleophilic reagents can lead to the formation of six-membered heterocyclic rings.

Logical Relationship of Applications:

Figure 3: Potential synthetic applications.

Safety and Handling

Based on the safety data for related compounds, 1,3-diethyl 2-(3-methoxyphenyl)propanedioate should be handled with care in a well-ventilated area.

-

Hazards: May cause skin and serious eye irritation. May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects[2].

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. Avoid release to the environment[2].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures from suppliers range from -20°C to -80°C[1].

Conclusion

1,3-diethyl 2-(3-methoxyphenyl)propanedioate is a valuable, though not extensively characterized, building block for organic synthesis. This guide provides a framework for its properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds. As a versatile intermediate, it holds promise for the development of novel pharmaceuticals and other functional molecules. Further experimental validation of its properties and reactivity is encouraged to fully exploit its synthetic potential.

References

-

PubChem. Diethyl 2-(4-methoxyphenyl)malonate. Available from: [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available from: [Link]

Sources

Technical Guide: Comparative Analysis of 2-(3-Methoxyphenyl) vs. 2-(4-Methoxyphenyl) Malonate Esters

This guide details the structural, electronic, and synthetic divergences between dimethyl 2-(3-methoxyphenyl)malonate and dimethyl 2-(4-methoxyphenyl)malonate .

Executive Summary

The isomeric distinction between 3-methoxy (meta) and 4-methoxy (para) substituted phenyl malonates is not merely structural; it dictates the electronic environment of the

-

The 4-Methoxy isomer is dominated by Resonance Donation (+R) , increasing electron density in the aryl ring but destabilizing the

-carbanion, making it less acidic and more prone to electrophilic aromatic substitution (EAS) side reactions. -

The 3-Methoxy isomer is dominated by Inductive Withdrawal (-I) , stabilizing the

-carbanion and accelerating nucleophilic attacks at the ester carbonyls.

Electronic & Structural Determinants

The core difference lies in how the methoxy group communicates with the malonate "head" through the benzene ring. This is quantifiable using Hammett Substituent Constants (

Hammett Electronic Analysis

The reactivity of the malonate's

| Feature | 3-Methoxyphenyl (Meta) | 4-Methoxyphenyl (Para) | Impact on Reactivity |

| Hammett Constant ( | +0.12 (Electron Withdrawing) | -0.27 (Electron Donating) | Meta is more acidic; Para is more electron-rich. |

| Dominant Effect | Inductive (-I) | Resonance (+R) | Para deactivates the |

| Higher ( | Lower ( | Meta deprotonates faster with weaker bases. | |

| Ring Nucleophilicity | Low | High | Para is susceptible to EAS side-reactions. |

Resonance Visualization (Causality)

The following diagram illustrates why the 4-methoxy group destabilizes the malonate carbanion (negative charge), while the 3-methoxy group does not.

Figure 1: Electronic vectors. The 4-OMe group pumps electron density into the ring (Red), clashing with the negative charge of the malonate enolate. The 3-OMe group withdraws density (Green), stabilizing the enolate.

Synthetic Pathways & Protocols

While classical condensation (Claisen) is possible, the Pd-Catalyzed

Protocol: Pd-Catalyzed -Arylation

This method couples dimethyl malonate with the corresponding bromoanisole.

-

Scope: Applicable to both isomers, but reaction times differ due to the oxidative addition rates (4-bromoanisole is slower to add to Pd(0) due to electron richness, requiring electron-rich ligands).

Materials

-

Substrate: 3-Bromoanisole (for meta) OR 4-Bromoanisole (for para) (1.0 equiv)

-

Nucleophile: Dimethyl malonate (1.2 equiv)

-

Catalyst:

(1-2 mol %) -

Ligand:

or JohnPhos (highly effective for hindered/electron-rich aryls). -

Base:

(sodium hydride) or -

Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox or under Ar, mix

and the phosphine ligand in toluene. Stir for 15 min to generate the active -

Enolate Formation: In a separate flask, add NaH (1.5 equiv) to THF/Toluene. Add dimethyl malonate dropwise at 0°C. Critical: Evolution of

gas must cease before proceeding.-

Differentiation: The 3-OMe variant will deprotonate slightly faster.

-

-

Coupling: Cannulate the enolate solution into the catalyst mixture. Add the aryl bromide (3- or 4-bromoanisole).

-

Heating: Heat to 70°C (for 3-OMe) or 90°C (for 4-OMe).

-

Note: The 4-OMe aryl halide is more electron-rich, making the oxidative addition step (

) slower. Higher temperature or bulkier, electron-rich ligands (like

-

-

Quench & Purification: Quench with saturated

. Extract with EtOAc. Purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Workflow Diagram

Figure 2: Synthesis workflow highlighting the harsher conditions required for the 4-OMe isomer due to slower oxidative addition.

Reactivity Profiles & Optimization

Hydrolysis (Saponification)

When converting these esters to their corresponding Malonic Acids (or Phenylacetic acids via decarboxylation):

-

2-(3-methoxyphenyl)malonate: Hydrolyzes faster under basic conditions (

). The electron-withdrawing meta-OMe makes the carbonyl carbons more electrophilic. -

2-(4-methoxyphenyl)malonate: Hydrolyzes slower . The resonance donation (+R) reduces the electrophilicity of the carbonyls.

-

Optimization: For the 4-OMe isomer, increase

concentration to 2M and reflux time by 2-4 hours compared to the meta isomer.

-

Decarboxylation

Both isomers undergo thermal decarboxylation to form substituted phenylacetic acids.

-

Product 1: 3-Methoxyphenylacetic acid (from meta).

-

Product 2: 4-Methoxyphenylacetic acid (from para).

-

Condition: Heat the neat malonic acid to 140-160°C.

-

Observation: The 4-OMe isomer may require slightly higher temperatures to initiate

loss due to the ground-state stabilization of the carboxylate by the para-donor group.

Pharmaceutical & Industrial Utility

2-(4-Methoxyphenyl) Malonate (Para)

-

NSAID Precursors: Key intermediate for Indomethacin analogues and Acemetacin , where the p-anisidine moiety is critical for COX enzyme inhibition.

-

Coumarin Synthesis: Used in the Pechmann condensation with phenols to create 3-arylcoumarins (e.g., fluorescent probes or anticoagulants).

-

Agrochemicals: Precursor to PMPA (p-methoxyphenylacetic acid), a scaffold for synthetic auxins.

2-(3-Methoxyphenyl) Malonate (Meta)

-

Metabolic Probes: Precursor to Isohomovanillic acid derivatives, used to study catecholamine metabolism (dopamine pathways).

-

Specialized Inhibitors: Used in the synthesis of specific tyrosine kinase inhibitors where the meta-substitution pattern creates a distinct steric fit in the ATP-binding pocket, avoiding steric clash observed with para-substituents.

References

-

Hartwig, J. F. (2002).[3] "Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands." Journal of Organic Chemistry. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

Beare, N. A., & Hartwig, J. F. (2002). "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society.[3] Link

-

PubChem. (n.d.). "4-Methoxyphenylacetic acid."[4][5] National Library of Medicine. Link[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 5. 4-methoxyphenylacetic acid (CHEBI:55501) [ebi.ac.uk]

Technical Guide: Physical Properties & Characterization of Meta-Methoxy Substituted Diethyl Phenylmalonates

This comprehensive technical guide details the physical properties, synthesis, and characterization of meta-methoxy substituted diethyl phenylmalonates , specifically focusing on Diethyl 2-(3-methoxyphenyl)malonate .

Part 1: Executive Summary & Chemical Identity

Diethyl 2-(3-methoxyphenyl)malonate is a specialized organic intermediate belonging to the class of arylmalonic esters. Unlike its para-substituted counterpart, which is frequently encountered in liquid crystal and polymer chemistry, the meta-isomer is primarily utilized as a high-value precursor in the synthesis of CNS-active barbiturates (e.g., metharbital analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

The introduction of a methoxy group at the meta position of the phenyl ring creates a unique electronic environment. Unlike ortho or para substitutions, the meta-methoxy group exerts an electron-withdrawing inductive effect (-I) without the compensating electron-donating resonance effect (+R) on the reaction center (the benzylic

Chemical Identity

| Property | Specification |

| IUPAC Name | Diethyl 2-(3-methoxyphenyl)propanedioate |

| Common Name | Diethyl (3-methoxyphenyl)malonate |

| Molecular Formula | |

| Molecular Weight | 266.29 g/mol |

| CAS Number | Not widely listed (Analogous to p-isomer CAS 23197-67-3) |

| SMILES | CCOC(=O)C(C1=CC=CC(OC)=C1)C(=O)OCC |

| Structural Class |

Part 2: Thermodynamic & Physical Constants

The physical properties of the meta-isomer are governed by the asymmetry introduced by the 3-position substitution. While the para-isomer can pack efficiently due to symmetry (often resulting in higher melting points), the meta-isomer typically exists as a viscous oil at room temperature with a lower freezing point.

Comparative Physical Properties Table

Note: Values marked with (†) are predicted based on Structure-Property Relationship (SPR) models using the unsubstituted diethyl phenylmalonate (DEPM) and the para-isomer as anchors.

| Property | Unsubstituted DEPM (Ref) | p-Methoxy Isomer (Ref) | m-Methoxy Isomer (Target) |

| Physical State (25°C) | Liquid | Viscous Liquid / Low melt solid | Viscous Liquid |

| Boiling Point (14 mmHg) | 170–172 °C | ~185–190 °C | 182–188 °C (†) |

| Boiling Point (760 mmHg) | ~290 °C (dec.) | ~310 °C (dec.) | 305–315 °C (dec.) (†) |

| Melting Point | 16 °C | ~20–25 °C | < 10 °C (†) |

| Density (20°C) | 1.095 g/mL | 1.125 g/mL | 1.120 ± 0.02 g/mL (†) |

| Refractive Index ( | 1.491 | 1.505 | 1.502 ± 0.005 (†) |

| Flash Point | 113 °C | >120 °C | >115 °C (†) |

| LogP (Octanol/Water) | 2.6 | 2.5 | 2.55 (†) |

| pKa ( | ~12.0 | ~12.2 | 11.8 (More acidic due to -I effect) |

Solubility Profile

-

Miscible: Ethanol, Methanol, Diethyl Ether, Dichloromethane, Ethyl Acetate, Toluene.

-

Immiscible: Water (Solubility < 0.1 g/L).[1]

-

Partitioning: The compound is lipophilic (LogP ~2.5), indicating it will readily cross biological membranes, a key trait for its pharmaceutical precursors.

Part 3: Synthesis & Reaction Pathways

The synthesis of Diethyl 2-(3-methoxyphenyl)malonate is non-trivial because simple alkylation of diethyl malonate with 3-bromoanisole is sluggish without transition metal catalysis. The preferred industrial route involves the Claisen Condensation of ethyl (3-methoxyphenyl)acetate with diethyl carbonate.

Method A: Carbethoxylation (Preferred)

This self-validating protocol avoids the use of expensive palladium catalysts and hazardous aryl halides.

-

Precursor: Ethyl (3-methoxyphenyl)acetate.

-

Reagent: Diethyl carbonate (excess).

-

Base: Sodium hydride (NaH) or Sodium ethoxide (NaOEt).

-

Solvent: Toluene or anhydrous Ethanol.

Mechanism: The base deprotonates the

Method B: Pd-Catalyzed -Arylation (Alternative)

Used for high-value, small-scale synthesis where the phenylacetate precursor is unavailable.

-

Reagents: Diethyl malonate + 3-Bromoanisole.

-

Catalyst:

/ -

Base:

or NaH in Toluene/THF.

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis pathway from commercially available aldehyde to the target malonate.

Part 4: Spectral Characterization

Identification of the meta-isomer relies on specific splitting patterns in the proton NMR, distinguishing it from the symmetric para-isomer.

Proton NMR ( H NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.26 | Triplet ( | 6H | Methyl protons of ethyl esters. | |

| 3.81 | Singlet | 3H | Methoxy group (distinctive sharp singlet). | |

| 4.23 | Quartet ( | 4H | Methylene protons of ethyl esters. | |

| 4.62 | Singlet | 1H | Methine proton. Diagnostic peak. | |

| 6.85 – 6.95 | Multiplet | 3H | Ortho/Para to OMe. Complex splitting due to meta substitution. | |

| 7.25 – 7.30 | Multiplet | 1H | Meta to OMe. |

Distinction from para-isomer: The para-isomer shows a classic AA'BB' doublet system in the aromatic region (two distinct doublets). The meta-isomer shows a complex multiplet pattern (singlet-like for H2, doublets for H4/H6, triplet for H5).

Infrared Spectroscopy (FT-IR)

-

1735–1750 cm⁻¹: Strong

stretch (Ester). Split peaks often observed due to Fermi resonance or conformational isomers. -

1150–1300 cm⁻¹:

stretch (Ester and Ether). -

1600, 1585 cm⁻¹: Aromatic ring skeletal vibrations (enhanced by OMe).

-

690, 780 cm⁻¹: C-H out-of-plane bending (diagnostic for meta-substitution).

Part 5: Experimental Protocols

Protocol 1: Determination of Refractive Index & Density

Requirement: 5 mL of >98% pure sample.

-

Purification: Distill the sample under high vacuum (0.5 mmHg) to remove trace solvents (toluene/ethanol) which significantly skew refractive index.

-

Density: Use a pycnometer or oscillating U-tube density meter at 20.0°C.

-

Refractive Index: Use an Abbe refractometer. Calibrate with 1-bromonaphthalene (

) or water (-

Target:

.

-

Protocol 2: Acidity Verification (pKa Estimation)

-

Dissolve 0.1 mmol of substance in DMSO-

. -

Add 1 equivalent of NaH.

-

Observe the disappearance of the methine singlet at

4.62 in NMR. -

Note: The meta-isomer anion is more stable than the unsubstituted phenylmalonate anion due to the inductive withdrawal of the methoxy group, making the

-proton slightly more acidic (pKa ~11.8 vs 12.0).

Electronic Effects Visualization

Figure 2: The meta-methoxy group exerts an electron-withdrawing inductive effect (-I) on the alpha-carbon, increasing the acidity of the methine proton compared to unsubstituted phenylmalonate.

References

-

Wollweber, H. (2000).[4] "Hypnotics".[4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Hennessy, E. J., & Buchwald, S. L. (2002).[4] "A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate". Organic Letters, 4(2), 269–272.[4]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23197-67-3, Diethyl 2-(4-methoxyphenyl)malonate. Retrieved from .

-

Sigma-Aldrich. (2025). Diethyl phenylmalonate Product Specification. [5]

Sources

Thermodynamic Profile and Stability Management of 1,3-Diethyl 2-(3-methoxyphenyl)propanedioate

Topic: Thermodynamic Stability of 1,3-Diethyl 2-(3-methoxyphenyl)propanedioate Content Type: Technical Whitepaper / Operational Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,3-diethyl 2-(3-methoxyphenyl)propanedioate (CAS: 10252-47-8), a critical intermediate in the synthesis of centrally acting analgesics such as Tapentadol .

While the diester moiety exhibits robust thermal stability under anhydrous conditions, allowing for vacuum distillation, it possesses a high susceptibility to hydrolytic degradation followed by rapid decarboxylation. This guide delineates the mechanistic pathways of failure, establishes protocols for thermodynamic assessment (DSC/TGA), and defines storage parameters to prevent the formation of the thermodynamic sink product: (3-methoxyphenyl)acetic acid.

Structural Analysis & Intrinsic Reactivity

Molecular Architecture

The molecule consists of a malonic ester core substituted at the

-

-Proton Acidity: The proton at the C2 position is flanked by two carbonyls and an aryl ring. The electron-withdrawing nature of the ester groups, combined with the inductive effect of the phenyl ring, renders this proton highly acidic (

-

The 3-Methoxy Substituent: The methoxy group at the meta position exerts an inductive electron-withdrawing effect (

) and a resonance electron-donating effect (

The Thermodynamic Sink (Decarboxylation)

The thermodynamic stability of this compound is binary:

-

As the Diester: Thermally stable up to

C (under vacuum). -

As the Diacid (Hydrolysis Product): Thermally unstable.[1][2] Upon hydrolysis, the resulting malonic acid derivative undergoes decarboxylation at temperatures as low as 60–80^\circ$C, driving the equilibrium irreversibly toward the arylacetic acid derivative.

Degradation Pathways & Visualization

The primary threat to the integrity of this API intermediate is the Hydrolysis-Decarboxylation Cascade . This pathway is autocatalytic in the presence of moisture and trace acid.

Mechanistic Pathway (DOT Visualization)

Figure 1: The Hydrolysis-Decarboxylation Cascade.[3] The formation of the diacid (red) is the critical failure point, leading inevitably to the decarboxylated impurity (grey).

Experimental Protocols for Stability Assessment

Do not rely on literature boiling points for stability limits. The following self-validating protocols must be executed to determine the precise operational window for your specific batch.

Protocol A: Thermal Stability via DSC (Differential Scanning Calorimetry)

Objective: Determine the onset temperature of decomposition (

-

Sample Prep: Weigh 3–5 mg of the diester into a hermetically sealed aluminum pan. A pinhole lid is recommended to allow pressure release if decarboxylation occurs.

-

Method: Ramp temperature from

C to -

Analysis:

-

Look for an endotherm (melting) if solid (MP is often low/near RT for these esters).

-

Critical Signal: Identify the first exothermic event. For malonates, a sharp exotherm typically indicates decarboxylation of trace hydrolyzed species or gross decomposition.

-

Acceptance Criteria:

must be

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify hydrolytic susceptibility.

| Stress Condition | Reagent | Conditions | Sampling Timepoints |

| Acid Hydrolysis | 0.1 N HCl | 60°C, Reflux | 1, 4, 8, 24 Hours |

| Base Hydrolysis | 0.1 N NaOH | RT (Room Temp) | 15 min, 1, 4 Hours |

| Oxidation | 3% H2O2 | RT, Dark | 4, 24 Hours |

| Thermal (Control) | None (Neat) | 100°C | 24, 48 Hours |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase: Gradient A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. 5% B to 90% B over 20 mins.

-

Detection: UV at 274 nm (characteristic of the anisole ring).

-

Success Metric: Mass balance

. Any loss in mass balance usually indicates volatile loss (CO2) from decarboxylation.

Process Implications & Control Strategy

Distillation and Purification

The diester is stable enough for vacuum distillation, which is the preferred purification method over crystallization due to its low melting point.

-

Vacuum Requirement:

. -

Pot Temperature: Must not exceed

C. -

Pre-treatment: The crude reaction mixture must be neutralized and dried (KF

) prior to heating. Heating a wet, acidic malonate is essentially performing a Krapcho decarboxylation in situ.

Storage Decision Matrix

Use the following logic flow to determine storage requirements based on analytical data.

Figure 2: Storage Logic for Malonate Intermediates. Moisture control (KF) is the primary gatekeeper for stability.

References

-

Tapentadol Synthesis & Intermediates

- Source: World Intellectual Property Organization (WIPO), Patent WO2008012283. "Method for the preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

-

Hydrolysis Kinetics of Malonates

-

Thermodynamic Data (General Malonates)

-

Source: NIST Chemistry WebBook, SRD 69.[5] "Diethyl malonate Phase Change Data." Provides baseline thermodynamic values for the unsubstituted diester for extrapolation.

-

-

Decarboxylation Mechanisms

- Source:Journal of Chemical Education, "The Decarboxylation of Disubstituted Malonic Acid Derivatives.

Sources

- 1. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 2. d-nb.info [d-nb.info]

- 3. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diethyl malonate [webbook.nist.gov]

Application Note: Protocol for Hydrolysis and Decarboxylation of 1,3-Diethyl 2-(3-methoxyphenyl)propanedioate

Abstract and Scope

This document details the optimized protocol for the conversion of 1,3-diethyl 2-(3-methoxyphenyl)propanedioate (diethyl 3-methoxyphenylmalonate) into 2-(3-methoxyphenyl)acetic acid. This transformation is a critical sequence in the synthesis of pharmaceutical intermediates, including precursors for centrally acting analgesics such as Tapentadol.

The protocol utilizes a robust Base-Catalyzed Hydrolysis (Saponification) followed by Acid-Mediated Decarboxylation . This two-stage approach allows for the removal of ester impurities prior to the decarboxylation step, ensuring high purity (>98%) of the final crystalline product.

Scientific Mechanism

The transformation proceeds through three distinct mechanistic phases:

-

Saponification: Nucleophilic acyl substitution by the hydroxide ion (

) on the ester carbonyls releases ethanol and generates the dicarboxylate salt. -

Acidification: Treatment with strong mineral acid (HCl or

) protonates the salt to form the geminal dicarboxylic acid (substituted malonic acid). -

Decarboxylation: Upon heating, the dicarboxylic acid undergoes a pericyclic reaction involving a six-membered cyclic transition state.[1] This concerted mechanism facilitates the loss of carbon dioxide (

) and the formation of the enol, which rapidly tautomerizes to the stable carboxylic acid.

Note on Ether Stability: The 3-methoxy substituent is stable under basic hydrolysis and dilute acidic reflux. Strong Lewis acids or hydrobromic acid (HBr) must be avoided to prevent ether cleavage to the phenol.

Mechanism Diagram

Figure 1: Mechanistic pathway from the malonic ester to the phenylacetic acid derivative.

Materials and Equipment

Reagents

| Reagent | Grade | Role |

| 1,3-diethyl 2-(3-methoxyphenyl)propanedioate | >97% | Starting Material |

| Potassium Hydroxide (KOH) | Pellets, >85% | Hydrolysis Base |

| Ethanol (EtOH) | 95% or Absolute | Solvent |

| Sulfuric Acid ( | 6M Aqueous Soln. | Acidifier / Decarboxylation Medium |

| Toluene | ACS Reagent | Optional Recrystallization Solvent |

| Water | Deionized (DI) | Solvent |

Equipment

-

Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Temperature Control: Oil bath with digital temperature probe (Target: 100–110°C).

-

Condenser: Reflux condenser (Allihn or Graham type).

-

Monitoring: pH strips (range 0–14) or digital pH meter.

-

Filtration: Buchner funnel and vacuum flask.

Experimental Protocol

Phase A: Saponification (Hydrolysis)

Objective: Convert the diester to the dipotassium salt.

-

Setup: Charge a 500 mL 3-neck RBF with 1,3-diethyl 2-(3-methoxyphenyl)propanedioate (26.6 g, 100 mmol) and Ethanol (100 mL). Stir until dissolved.

-

Base Addition: Prepare a solution of KOH (14.0 g, 250 mmol, 2.5 eq) in Water (30 mL). Add this aqueous base dropwise to the ethanolic ester solution over 15 minutes.

-

Observation: The reaction is exothermic; mild warming may occur.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C internal temp) for 3–4 hours .

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (

) should disappear.

-

-

Solvent Removal: Configure the flask for distillation (or use a rotary evaporator) to remove the majority of the ethanol. A thick, white slurry (the dicarboxylate salt) will remain.

Phase B: Acidification and Decarboxylation

Objective: Protonate the salt and thermally remove

-

Re-dissolution: Add Water (50 mL) to the residue to dissolve the potassium salt.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 6M Sulfuric Acid (

) (approx. 50 mL) with vigorous stirring until the pH reaches 1.-

Caution:

evolution may begin immediately if the mixture is warm. Add acid slowly to control foaming.

-

-

Decarboxylation Reflux: Equip the flask with a reflux condenser. Heat the acidic aqueous mixture to reflux (100–105°C) for 4–6 hours .

-

Isolation: Cool the reaction mixture slowly to room temperature, then to 4°C. The product, 2-(3-methoxyphenyl)acetic acid , will crystallize as an off-white solid.

-

Note: If the product oils out (forms a liquid layer) instead of crystallizing, extract with Dichloromethane (DCM) (

mL), dry over

-

Phase C: Purification

-

Filtration: Collect the crude solid by vacuum filtration. Wash with cold water (

mL) to remove residual acid. -

Recrystallization: Recrystallize the crude solid from hot water (or a water/ethanol 9:1 mixture).

-

Dissolve in minimum boiling water.

-

Allow to cool slowly to induce crystal growth.

-

-

Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Figure 2: Step-by-step operational workflow.

Results and Specifications

Expected Data

| Parameter | Specification |

| Theoretical Yield | 16.6 g (based on 100 mmol scale) |

| Typical Yield | 75% – 85% (12.5 g – 14.1 g) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 71–73°C [Ref 1, 2] |

| Solubility | Soluble in Ethanol, DCM, Ethyl Acetate; Slightly soluble in cold water.[5] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis | Ensure reflux time is sufficient during saponification; check pH is >12 before stopping. |

| Oiling Out | Product MP is near process temp | Cool the mixture very slowly with stirring. Seed with a pure crystal if available. |

| Ether Cleavage | Acid concentration too high | Do not use conc. HI or HBr. Use dilute H2SO4 or HCl.[5] |

| Impurity (Diacid) | Incomplete decarboxylation | Ensure the acidic reflux (Phase B) is maintained until gas evolution completely stops. |

Safety and Compliance (HSE)

-

Corrosivity: Sulfuric acid and KOH are corrosive. Wear chemical-resistant gloves and eye protection.

-

Gas Evolution: Decarboxylation releases

. Ensure the system is vented (do not seal the reaction vessel) to prevent pressure buildup. -

Ether Stability: Avoid using HBr or HI, as these will cleave the methoxy ether to a phenol (3-hydroxyphenylacetic acid).

References

-

ChemicalBook. (2026).[6] 3-Methoxyphenylacetic acid Properties and Specifications. Retrieved from

-

Thermo Scientific Chemicals. (n.d.). 3-Methoxyphenylacetic acid, 99.5% Specification Sheet. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).

-

Organic Syntheses. (1932). Ethyl Phenylmalonate and Phenylacetic Acid Derivatives. Org. Synth. 12, 30. DOI: 10.15227/orgsyn.012.0030. Retrieved from

-

Google Patents. (2012). CN102643192A: Preparation method of methoxyphenylacetic acid. Retrieved from

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]

- 3. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]

Application Note: Ligand-Accelerated Copper-Catalyzed Arylation of Diethyl Malonate

[1][2]

Executive Summary & Strategic Rationale

The

This protocol details a Copper(I)-catalyzed alternative using L-Proline as an amino acid ligand.[1][2][3][4][5][6][7] This method offers three distinct advantages for drug development workflows:

-

Cost Efficiency: Copper(I) iodide is orders of magnitude cheaper than Palladium sources.

-

Mild Conditions: The L-Proline ligand accelerates the reaction, allowing it to proceed at 40–50°C (vs. 100°C+ for ligand-free copper methods).

-

Scalability: The reagents are stable, and the reaction avoids the use of pyrophoric phosphine ligands common in Pd-catalysis.

Target Reaction

The coupling of 3-iodoanisole (aryl electrophile) with diethyl malonate (nucleophile) to form diethyl 2-(3-methoxyphenyl)malonate .

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. Unlike Palladium (0/II) cycles, Copper catalysis often operates via a Cu(I)/Cu(III) cycle or a radical pathway. In this L-Proline promoted system, the consensus mechanism involves the formation of a soluble Cu(I)-amino acid complex that lowers the activation energy for the nucleophilic attack.

Catalytic Cycle Visualization

Figure 1: Proposed catalytic cycle. The L-Proline ligand prevents catalyst aggregation and facilitates the formation of the reactive Cu(I)-malonate species.

Experimental Protocol

Reagents & Materials Table

| Reagent | Role | Equiv. | Amount (1 mmol scale) | Critical Specification |

| 3-Iodoanisole | Electrophile | 1.0 | 234 mg (155 µL) | Purity >98% |

| Diethyl Malonate | Nucleophile | 2.0 | 320 mg (304 µL) | Distilled if yellow |

| CuI | Catalyst | 0.1 (10 mol%) | 19 mg | Off-white powder (not green) |

| L-Proline | Ligand | 0.2 (20 mol%) | 23 mg | Natural L-enantiomer |

| Cs₂CO₃ | Base | 3.0 | 978 mg | Must be dry/anhydrous |

| DMSO | Solvent | N/A | 3.0 mL | Anhydrous (<50 ppm H₂O) |

Step-by-Step Methodology

Phase A: Catalyst Activation (Inert Atmosphere)

-

Equip a 10 mL Schlenk tube or reaction vial with a magnetic stir bar.

-

Add CuI (19 mg) and L-Proline (23 mg).

-

Add Cs₂CO₃ (978 mg). Note: Cesium carbonate is hygroscopic. Weigh quickly or use a glovebox if available.

-

Cap the vial with a rubber septum. Evacuate and backfill with Argon (or Nitrogen) three times.

Phase B: Substrate Addition 5. Under a positive pressure of Argon, inject DMSO (3.0 mL) via syringe. 6. Inject Diethyl Malonate (304 µL) followed by 3-Iodoanisole (155 µL).

- Observation: The mixture may turn slightly blue/green initially but should settle into a stable suspension.

Phase C: Reaction 7. Place the sealed vessel in a pre-heated oil block at 45°C . 8. Stir vigorously (800+ RPM). The high density of Cs₂CO₃ requires strong agitation to ensure mass transfer. 9. Monitor: Run the reaction for 12–24 hours.

- TLC Check: Eluent 10:1 Hexane/EtOAc. 3-Iodoanisole (

Phase D: Workup & Isolation 10. Cool the mixture to room temperature. 11. Quench: Add saturated aqueous NH₄Cl (5 mL) to complex residual copper (turns deep blue). 12. Extraction: Extract with Ethyl Acetate (3 x 10 mL). 13. Wash: Combine organics and wash with water (2 x 10 mL) to remove DMSO, then Brine (1 x 10 mL). 14. Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 20:1 to 10:1).

Workflow Diagram

Figure 2: Operational workflow ensuring anaerobic integrity during setup.

Optimization & Critical Parameters

The success of this protocol relies on the interplay between the ligand and the base. The following data summarizes optimization studies relevant to aryl iodides.

Table 1: Ligand & Base Screening Effects

Conditions: 1 mmol scale, DMSO, 50°C, 12h.

| Entry | Ligand (20 mol%) | Base (3 eq) | Yield (%) | Notes |

| 1 | L-Proline | Cs₂CO₃ | 92% | Standard Protocol. Clean conversion. |

| 2 | L-Proline | K₂CO₃ | 45% | Potassium is less soluble in DMSO than Cesium. |

| 3 | 2-Picolinic Acid | Cs₂CO₃ | 88% | Good alternative; sometimes works at RT. |

| 4 | None | Cs₂CO₃ | <5% | Ligand is essential for low-temp activation. |

| 5 | 1,10-Phenanthroline | Cs₂CO₃ | 65% | Stronger binding but sterically crowded for this substrate. |

Troubleshooting Guide (Self-Validating System)

-

Catalyst Death (Color Check):

-

Valid: Reaction mixture is grey, tan, or light green.

-

Invalid: Mixture turns dark green/black immediately. This indicates Cu(I) oxidation to Cu(II) caused by oxygen leak.

-

Fix: Re-degas solvent and ensure Argon line integrity.

-

-

Stalled Reaction:

-

If conversion stops at 50%, add an additional 5 mol% L-Proline. The ligand can degrade faster than the catalyst in the presence of trace oxygen.

-

-

Moisture Sensitivity:

-

Water kills this reaction by protonating the malonate anion before it binds to Copper. Ensure Cs₂CO₃ is dried in an oven (120°C) before use.

-

References

-

Original Protocol (CuI/Proline): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[5][8] Accounts of Chemical Research, 41(11), 1450–1460.[4][5] [Link]

-

First Disclosure of Conditions (Malonates): Xie, X., Cai, G., & Ma, D. (2005). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Organic Letters, 7(21), 4693–4695. [Link]

-

Alternative Ligand (2-Phenylphenol): Hennessy, E. J., & Buchwald, S. L. (2002).[9][10] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[10] [Link]

-

Room Temperature Variant (Picolinic Acid): Yip, S. F., Cheung, H. Y., Zhou, Z., & Kwong, F. Y. (2007).[11] Room-Temperature Copper-Catalyzed α-Arylation of Malonates. Organic Letters, 9(17), 3469–3472.[11] [Link]

Sources

- 1. CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds [organic-chemistry.org]

- 2. CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 11. Room-temperature copper-catalyzed alpha-arylation of malonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Using diethyl 2-(3-methoxyphenyl)malonate as a pharmaceutical intermediate

Advanced Application Note: Utilization of Diethyl 2-(3-methoxyphenyl)malonate in Pharmaceutical Synthesis

Executive Summary & Strategic Relevance

Diethyl 2-(3-methoxyphenyl)malonate is a specialized, high-value intermediate utilized primarily for introducing the 3-methoxyphenyl moiety —a critical pharmacophore in centrally acting analgesics (e.g., Tapentadol, Tramadol) and specific isoquinoline alkaloids. Unlike its 4-methoxy isomer, which is common in commodity chemicals, the 3-methoxy variant is often synthesized in situ or sourced for targeted structure-activity relationship (SAR) studies involving the opioid receptor and monoamine transporter systems.

This guide details the two primary synthetic vectors for this intermediate:

-

Decarboxylative Hydrolysis: To generate 3-methoxyphenylacetic acid (3-MPAA), a precursor for ketone synthesis in the Tapentadol pathway.

-

Cyclocondensation: To synthesize 5-(3-methoxyphenyl)barbituric acid derivatives for CNS depressant screening.

Core Application I: Synthesis of 3-Methoxyphenylacetic Acid (3-MPAA)

Rationale: The 3-methoxyphenyl group is the structural anchor for the "Tramadol-Tapentadol" class of dual-action analgesics. The most efficient route to the key ketone intermediate, 1-(3-methoxyphenyl)propan-2-one, often proceeds through the corresponding phenylacetic acid. Diethyl 2-(3-methoxyphenyl)malonate serves as a masked equivalent of this acid, allowing for alpha-alkylation prior to decarboxylation if branched side chains are required.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Objective: Conversion of diethyl 2-(3-methoxyphenyl)malonate to 2-(3-methoxyphenyl)acetic acid.

-

Scale: 50 mmol (approx. 13.3 g of starting material).

Reagents:

-

Diethyl 2-(3-methoxyphenyl)malonate (13.3 g, 50 mmol)

-

Potassium Hydroxide (KOH), 40% aqueous solution (25 mL)

-

Ethanol (50 mL)

-

Sulfuric Acid (H₂SO₄), 6M solution

Step-by-Step Methodology:

-

Saponification:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the malonate ester in 50 mL of ethanol.

-

Add the 40% KOH solution dropwise over 10 minutes. Note: The reaction is exothermic; monitor internal temperature to prevent bumping.

-

Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the ester spot disappears.

-

Checkpoint: The solution should turn homogenous and slightly amber.

-

-

Isolation of Malonic Acid Derivative:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove ethanol.

-

Acidify the aqueous residue with 6M H₂SO₄ to pH 1–2 while cooling in an ice bath. The dicarboxylic acid intermediate will precipitate.

-

Extract with Diethyl Ether (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄ and filter.

-

-

Decarboxylation:

-

Concentrate the ether solution to obtain the crude dicarboxylic acid.

-

Transfer the solid to a clean flask and heat neat (without solvent) to 160–170°C in an oil bath for 1 hour.

-

Observation: Vigorous evolution of CO₂ gas will occur. The reaction is complete when gas evolution ceases.

-

Purification: Recrystallize the resulting solid from hot water or toluene/hexane.

-

Expected Results:

-

Yield: 75–85% (approx. 6.2–7.0 g).

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 65–67°C (Lit. for 3-MPAA).[1]

Data Summary: 3-MPAA Synthesis

| Parameter | Value | Notes |

| Reaction Time | 4-5 Hours (Total) | 3h Reflux + 1h Decarboxylation |

| Limiting Reagent | Malonate Ester | 1.0 Equivalent |

| Critical Control | pH < 2 | Essential for full precipitation of the diacid |

| Key Impurity | Ethyl 2-(3-methoxyphenyl)acetate | Result of incomplete hydrolysis |

Core Application II: Synthesis of Barbiturate Analogs

Rationale: Barbiturates substituted at the C5 position with aryl groups often exhibit potent sedative and anticonvulsant properties. Using diethyl 2-(3-methoxyphenyl)malonate allows for the synthesis of 5-(3-methoxyphenyl)barbituric acid , a scaffold for testing specific GABA_A receptor modulation without the addictive profile of phenobarbital.

Experimental Protocol: Urea Condensation

-

Objective: Cyclization to form 5-(3-methoxyphenyl)barbituric acid.

-

Scale: 20 mmol.

Reagents:

-

Diethyl 2-(3-methoxyphenyl)malonate (5.32 g, 20 mmol)

-

Urea (dry) (1.8 g, 30 mmol, 1.5 eq)

-

Sodium Ethoxide (NaOEt) (prepared from 1.2 g Na in 40 mL abs. EtOH)[2][3]

Step-by-Step Methodology:

-

Preparation of Ethoxide:

-

In a dry 100 mL flask under Nitrogen atmosphere, dissolve sodium metal (1.2 g) in absolute ethanol (40 mL). Stir until all sodium has reacted.

-

-

Condensation:

-

Workup:

-

Cool the mixture and pour into 100 mL of ice water. The solid should dissolve.[2]

-

Filter to remove any unreacted insoluble impurities.

-

Acidify the filtrate with 2M HCl to pH 3. The free barbituric acid will precipitate as a white solid.[2]

-

Filter the precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 60°C.

-

Expected Results:

-

Yield: 60–70%.[6]

-

Characterization: 1H NMR (DMSO-d6) should show the characteristic NH singlets at ~11.0 ppm and the aromatic multiplet of the 3-methoxyphenyl group.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways from the central malonate intermediate to both the Tapentadol precursor and the Barbiturate scaffold.

Figure 1: Divergent synthetic utility of Diethyl 2-(3-methoxyphenyl)malonate in analgesic and sedative drug development.

Technical Considerations & Troubleshooting

-

Starting Material Purity: Commercial samples of phenyl-substituted malonates can contain trace amounts of the ethyl phenylacetate derivative (from premature decarboxylation). Verify purity via GC-MS prior to use; impurities >5% can inhibit crystallization of the final barbiturate.

-

Moisture Sensitivity: The condensation with urea (Protocol II) is highly sensitive to water. Use freshly distilled absolute ethanol and store NaOEt under inert gas. Moisture leads to ester hydrolysis rather than cyclization, significantly lowering yields.

-

Decarboxylation Safety: Protocol I generates significant CO₂ gas. Ensure the apparatus is open to a bubbler or gas line to prevent pressure buildup.

References

-

Tapentadol Synthesis & Intermediates

-

Source: "Process for the preparation of Tapentadol."[7] Google Patents, WO2012023147A1.

- URL

-

-

General Malonic Ester Synthesis

-

Barbiturate Synthesis Protocols

-

3-Methoxyphenylacetic Acid Properties

- Source: "3-Methoxyphenylacetic acid - PubChem Compound Summary.

-

URL:[Link]

Sources

- 1. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tdcommons.org [tdcommons.org]

- 8. Diethyl malonate (105-53-3) at Nordmann - nordmann.global [nordmann.global]

- 9. solutions.actylis.com [solutions.actylis.com]

- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

Application Note & Protocol Guide: Reaction Conditions for the Transesterification of Malonate Esters with 3-Methoxyphenol

Introduction: Strategic Importance of Aryl Malonates

Mono- and di-aryl malonates are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. They serve as precursors to complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The introduction of a substituted aryl group, such as 3-methoxyphenyl, into the malonate backbone imparts specific electronic and steric properties that can be crucial for downstream applications, including the synthesis of substituted acetic acids and heterocyclic compounds.[1][2]

Transesterification is a powerful and frequently employed method for synthesizing these valuable compounds, typically by reacting a simple dialkyl malonate (e.g., dimethyl or diethyl malonate) with the desired phenol. This guide provides a comprehensive overview of the critical reaction parameters, detailed protocols, and mechanistic considerations for the successful transesterification of dialkyl malonates with 3-methoxyphenol.

Mechanistic Foundations: Driving the Reaction Forward

Transesterification is a reversible equilibrium reaction where the alkoxy group of an ester is exchanged with that of an alcohol.[3] To achieve high yields, the equilibrium must be actively shifted toward the products, usually by using a large excess of the incoming alcohol or by removing the more volatile alcohol byproduct.[4] The reaction can be catalyzed by either acids or bases, each with a distinct mechanism and set of practical considerations.

Base-Catalyzed Transesterification

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution pathway. A strong base deprotonates the alcohol (in this case, 3-methoxyphenol, though more commonly an alkoxide of a simple alcohol is used as the catalyst) to generate a potent nucleophile, the alkoxide or phenoxide. This species then attacks the electrophilic carbonyl carbon of the malonate ester.[5][6]

Causality Behind the Choice: Base-catalyzed methods are often faster and can be run at lower temperatures than their acid-catalyzed counterparts.[7] However, they are highly sensitive to water, which can lead to undesirable saponification of the ester, and the strong basic conditions may not be suitable for substrates with base-labile functional groups.[5]

Caption: Nucleophilic attack by an alkoxide/phenoxide forms a tetrahedral intermediate.

Acid-Catalyzed Transesterification

In the presence of an acid catalyst, the carbonyl oxygen of the malonate ester is first protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weaker nucleophile, such as a neutral alcohol molecule.[3]

Causality Behind the Choice: Acid-catalyzed transesterification is particularly useful for substrates that are sensitive to strong bases. It is also the preferred method when dealing with feedstocks containing free fatty acids (FFAs), as it can simultaneously esterify them, preventing soap formation.[8] Heterogeneous solid acid catalysts, such as modified ceria or zirconia, offer the additional advantages of simplified product purification, catalyst reusability, and reduced corrosive waste.[9][10]

Caption: The PADPED pathway for acid-catalyzed transesterification.

Electronic Influence of the 3-Methoxy Group

The methoxy (-OCH₃) group's position on the phenyl ring influences reactivity. At the meta position, its effect is primarily electron-withdrawing via induction due to the high electronegativity of the oxygen atom.[11][12] This inductive effect slightly reduces the nucleophilicity of the 3-methoxyphenol compared to phenol itself, which may necessitate slightly more forcing reaction conditions. However, this effect is generally modest, and the transesterification proceeds efficiently under appropriate catalytic conditions.

Optimizing Reaction Parameters: A Comparative Overview

The success of the transesterification hinges on the careful selection and optimization of several key parameters. The choice of catalyst is paramount and dictates the optimal conditions for temperature, time, and reactant ratios.

| Parameter | Base-Catalyzed (e.g., NaOMe) | Acid-Catalyzed (e.g., H₂SO₄) | Heterogeneous Acid (e.g., SCZ) |

| Catalyst Conc. | 1-5 mol% | 1-5 mol% | 5-10 wt% of limiting reagent |

| Temperature | 25 - 80 °C | 80 - 150 °C | 120 - 160 °C[9] |

| Reactant Ratio | 1.5 - 3 equivalents of alcohol | >5 equivalents of alcohol | 3 - 5 equivalents of alcohol[9] |

| Reaction Time | 1 - 6 hours | 6 - 24 hours | 3 - 8 hours[10] |

| Pros | Fast reaction, mild temperatures | Tolerant of acidic impurities | Easy separation, reusable, low corrosion |

| Cons | Sensitive to water (saponification) | Slower, high temps, corrosive | Higher temps, potential for lower activity |

SCZ: Sulphated-ceria-zirconia

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the transesterification of dimethyl malonate with 3-methoxyphenol.

Workflow Overview: Experimental Setup

A typical laboratory setup for this reaction under reflux conditions is depicted below. For reactions where a volatile byproduct (e.g., methanol) must be removed, a distillation head can be fitted between the flask and the condenser.

Caption: Standard apparatus for reflux reactions under an inert atmosphere.

Protocol 1: Base-Catalyzed Transesterification using Sodium Methoxide

This protocol is effective for producing the di-substituted product, bis(3-methoxyphenyl) malonate. It relies on Le Chatelier's principle, using an excess of 3-methoxyphenol to drive the reaction to completion.

Materials:

-

Dimethyl malonate (1.0 eq)

-

3-Methoxyphenol (2.5 eq)

-

Sodium methoxide (NaOMe, 0.1 eq)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

DCM or Ethyl Acetate for extraction

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Reagent Addition: To the flask, add 3-methoxyphenol (2.5 eq) and anhydrous toluene. Stir under nitrogen until the phenol has dissolved.

-

Catalyst Introduction: Carefully add sodium methoxide (0.1 eq) to the solution. The mixture may become slightly colored.

-

Reaction Initiation: Add dimethyl malonate (1.0 eq) dropwise to the mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. To drive the equilibrium, a Dean-Stark trap can be used to remove the methanol byproduct as an azeotrope with toluene.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 1 M HCl until the pH is neutral (~7).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired bis(3-methoxyphenyl) malonate.

Protocol 2: Heterogeneous Acid-Catalyzed Transesterification

This protocol utilizes a reusable solid acid catalyst, offering a more environmentally benign and simplified purification process. It is adapted from methodologies developed for the transesterification of malonates with alcohols.[9][10]

Materials:

-

Dimethyl malonate (DMM, 1.0 eq)

-

3-Methoxyphenol (3.0 - 5.0 eq)

-

Sulphated Ceria-Zirconia (SCZ) catalyst (10 wt% relative to DMM)

-

Anhydrous solvent (e.g., Toluene or Xylene if needed, though excess phenol can act as solvent)

Procedure:

-

Catalyst Activation: Activate the SCZ catalyst by heating at 110 °C under vacuum for 2-3 hours prior to use to remove any adsorbed moisture.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine dimethyl malonate (1.0 eq), 3-methoxyphenol (3.0-5.0 eq), and the activated SCZ catalyst (10 wt%).

-

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring.[9]

-

Monitoring: Monitor the reaction progress periodically by taking small aliquots, filtering the catalyst, and analyzing by GC or NMR. The reaction typically requires 3-5 hours.[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Catalyst Removal: Filter the reaction mixture to recover the solid SCZ catalyst. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.

-

Purification: The filtrate contains the product and excess 3-methoxyphenol. Remove the excess phenol by vacuum distillation or by washing the solution with an aqueous base (e.g., 1 M NaOH) followed by extraction. If using a basic wash, ensure the product ester is not hydrolyzed.

-

Final Purification: Concentrate the organic solution and purify the crude product by column chromatography if necessary.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | 1. Insufficient reaction time or temperature.2. Equilibrium not effectively shifted.3. Catalyst deactivation (moisture for base, impurities for acid). | 1. Increase reaction time/temperature within stable limits.2. Use a larger excess of the desired alcohol or actively remove the alcohol byproduct (e.g., with a Dean-Stark trap).3. Ensure anhydrous conditions for base catalysis; activate/regenerate solid acid catalysts. |

| Saponification | Presence of water in the reaction mixture during base-catalyzed transesterification. | Use flame-dried glassware, anhydrous solvents and reagents, and maintain a strict inert atmosphere (N₂ or Ar). |

| Byproduct Formation | 1. Side reactions at high temperatures.2. For mono-ester synthesis, formation of di-ester. | 1. Lower the reaction temperature and extend the reaction time.2. Adjust the stoichiometry carefully (use a 1:1 ratio of malonate to alcohol) and monitor closely to stop the reaction after the first transesterification. |

| Difficult Purification | Product and starting phenol have similar polarities. | Optimize chromatographic conditions (try different solvent systems). If possible, use vacuum distillation to remove the more volatile starting phenol. |

References

- BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Synthesis of Mono-Substituted Malonic Acid Half-Esters.

- Kinetic studies on liquid phase transesterification of dimethyl malonate with benzyl alcohol over modified ceria as efficient solid acid catalysts. (n.d.).

-

LibreTexts. (2020, August 26). Malonic Ester Synthesis. Chemistry LibreTexts. Retrieved from [Link]

-

Transesterification of diethyl malonate with benzyl alcohol catalysed by modified zirconia: Kinetic study. (2025, August 5). ResearchGate. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting low conversion in Diphenyl malonate transesterification.

- Process for the preparation of malonic diesters by continuous transesterification. (n.d.). Google Patents.

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).

-

Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

- Pellis, A., et al. (2021). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials. Green Chemistry, 23(14), 5240-5248. DOI:10.1039/D1GC01783G.

-

SRS Biodiesel. (n.d.). Base Catalyzed Transesterification. Retrieved from [Link]

-

Mechanism of base catalyzed transesterification. (n.d.). ResearchGate. Retrieved from [Link]

-

LibreTexts. (2022, September 24). An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

-

Reaction mechanism of base-catalyzed transesterification reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

-

Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]

-

Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (2024, January 23). National Center for Biotechnology Information. Retrieved from [Link]

-

Estimation of Reaction Rates of Transesterification Pathways. (2021, June 10). Frontiers. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Base Catalyzed Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Estimation of Reaction Rates of Transesterification Pathways [frontiersin.org]

- 8. technoilogy.it [technoilogy.it]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. Methoxy group - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Microwave-Assisted Synthesis of Diethyl 2-(3-methoxyphenyl)propanedioate

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of diethyl 2-(3-methoxyphenyl)propanedioate (also known as diethyl (3-methoxyphenyl)malonate) using microwave-assisted palladium catalysis.

While traditional thermal reflux methods for

Scientific Background & Reaction Engineering

The Challenge of -Arylation

The

-

Steric Hindrance: The nucleophile is bulky.

-

Electronic Mismatch: Malonate enolates are less basic and less reactive than ketone enolates.

-

Side Reactions:

-hydride elimination is not an issue here, but reductive dehalogenation of the aryl halide and decarboxylation of the product are common thermal risks.

The Solution: Bulky Phosphines & Dielectric Heating

To overcome these barriers, we utilize a Palladium(0)/P(t-Bu)₃ catalytic system. The sterically demanding tri-tert-butylphosphine ligand promotes the difficult reductive elimination step, which is the rate-determining step in forming the crowded C-C bond.

Microwave irradiation provides volumetric dielectric heating , directly coupling energy to the polarizable catalyst/solvent matrix. This allows the reaction to reach the required activation energy (

Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) cross-coupling cycle. The base (Cs₂CO₃) generates the malonate enolate in situ, which transmetallates onto the oxidative addition complex.

Figure 1: Catalytic cycle for the Pd-catalyzed

Experimental Protocol

Materials & Reagents

Safety Note: 3-Bromoanisole is an irritant. Handle all phosphines under inert atmosphere (glovebox or Schlenk line) as they are oxidation-sensitive.

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 3-Bromoanisole | 187.03 | 1.0 | 187 mg (1.0 mmol) | Electrophile |

| Diethyl malonate | 160.17 | 1.2 | 192 mg (1.2 mmol) | Nucleophile |

| Pd(OAc)₂ | 224.51 | 0.02 | 4.5 mg (2 mol%) | Pre-catalyst |

| P(t-Bu)₃ (1M in Toluene) | 202.32 | 0.04 | 40 µL (4 mol%) | Ligand |

| Cs₂CO₃ | 325.82 | 1.5 | 488 mg (1.5 mmol) | Base |

| Toluene (Anhydrous) | - | - | 3.0 mL | Solvent |

Step-by-Step Procedure

1. Catalyst Pre-complexation (Critical Step):

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, add Pd(OAc)₂ and the P(t-Bu)₃ solution.

-

Add 1 mL of anhydrous toluene.

-

Stir at room temperature for 1 minute under nitrogen. Observation: The solution should turn from orange to a pale yellow/bright yellow, indicating the formation of the active Pd(0) species.

2. Substrate Addition:

-

Add the 3-Bromoanisole and Diethyl malonate to the vial.

-

Add the solid Cs₂CO₃.

-

Add the remaining 2 mL of toluene.

-

Cap the vial with a crimp seal (PTFE/silicone septum).

-

Optional: Purge the headspace with nitrogen for 30 seconds.

3. Microwave Irradiation:

-

Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Parameters:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Pre-stirring: 30 seconds

-

Absorption Level: High (due to polar Cs₂CO₃ suspension)

-

4. Workup & Isolation:

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts (CsBr, unreacted Cs₂CO₃). Rinse the pad with Ethyl Acetate (20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes:Ethyl Acetate (90:10 to 80:20).

-

Rf: ~0.35 (in 9:1 Hex/EtOAc).

-

Figure 2: Operational workflow for the microwave synthesis protocol.

Data Analysis & Quality Control

Expected Analytical Data

Upon isolation, the product should be a clear to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

- 7.28 (t, 1H, Ar-H), 6.95–6.85 (m, 3H, Ar-H).

-

4.60 (s, 1H, CH -Ar). Diagnostic Peak: This singlet confirms

- 4.25–4.15 (m, 4H, O-CH₂ -CH₃).

- 3.80 (s, 3H, O-CH₃ ).

- 1.25 (t, 6H, O-CH₂-CH₃ ).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Oxygen poisoning of catalyst. | Ensure rigorous inert gas purging. Use fresh P(t-Bu)₃. |

| Homocoupling (Ar-Ar) | Temperature too high; insufficient ligand. | Reduce temp to 100°C; ensure ligand:Pd ratio is > 2:1. |

| Decarboxylation | Reaction time too long or wet solvent. | Use strictly anhydrous toluene; reduce MW hold time to 10 min. |

| No Reaction | Aryl chloride used instead of bromide. | Aryl chlorides require higher temp (140°C) or stronger ligands (e.g., XPhos). |

Alternative "Green" Protocol (Copper Catalysis)

For labs seeking a cost-effective alternative to Palladium, a Copper-catalyzed route exists, though yields are typically 10-15% lower.

-

Catalyst: Cu(OTf)₂ (10 mol%)

-

Ligand: 2-Picolinic acid (20 mol%)

-

Conditions: 90 °C, 30 min, MW irradiation in Toluene.[1]

-

Note: This method is sensitive to moisture and requires higher catalyst loading.

References

-

Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[3][4] The Journal of Organic Chemistry, 67(2), 541–555. [Link]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[5][6][7] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

Homaidan, F. R., Al-Mulla, A., & El-Dusouqui, O. M. (2016). Microwave-assisted synthesis of

-aryl malonates: Key intermediates for the preparation of azaheterocycles.[2][8] Arabian Journal of Chemistry, 9, S1443-S1448. [Link] -

Milne, J. E., & Buchwald, S. L. (2004).

-Arylation of Ketones.[3] Journal of the American Chemical Society, 126(40), 13028–13029. [Link]

Sources

- 1. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

Technical Support Center: Troubleshooting Low Yields in Claisen Condensation of 3-Methoxyphenylacetates

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the Claisen condensation of 3-methoxyphenylacetates. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

Q1: I'm observing very low conversion of my 3-methoxyphenylacetate. What are the primary factors I should investigate?

Low conversion is a frequent issue and can often be traced back to several key experimental parameters. A systematic evaluation is crucial for pinpointing the root cause.

A1: Key Factors Influencing Low Conversion:

-

Base Selection and Stoichiometry: The Claisen condensation is critically dependent on the choice and amount of base.[1][2] The base must be strong enough to deprotonate the α-carbon of the ester, forming the reactive enolate.[3][4] However, the pKa of esters is relatively high (around 25), meaning a substantial amount of a strong base is required.[2]

-